5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 33083-43-1
VCID: VC1989157
InChI: InChI=1S/C5H9N3OS/c1-8(2)3-4-6-7-5(10)9-4/h3H2,1-2H3,(H,7,10)
SMILES: CN(C)CC1=NNC(=S)O1
Molecular Formula: C5H9N3OS
Molecular Weight: 159.21 g/mol

5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol

CAS No.: 33083-43-1

Cat. No.: VC1989157

Molecular Formula: C5H9N3OS

Molecular Weight: 159.21 g/mol

* For research use only. Not for human or veterinary use.

5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol - 33083-43-1

Specification

CAS No. 33083-43-1
Molecular Formula C5H9N3OS
Molecular Weight 159.21 g/mol
IUPAC Name 5-[(dimethylamino)methyl]-3H-1,3,4-oxadiazole-2-thione
Standard InChI InChI=1S/C5H9N3OS/c1-8(2)3-4-6-7-5(10)9-4/h3H2,1-2H3,(H,7,10)
Standard InChI Key QPBTXSMHGRULPT-UHFFFAOYSA-N
SMILES CN(C)CC1=NNC(=S)O1
Canonical SMILES CN(C)CC1=NNC(=S)O1

Introduction

Physical and Chemical Properties

5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol exhibits specific physicochemical characteristics that influence its behavior and applications. The compound's key properties are summarized in Table 1.

Table 1: Physicochemical Properties of 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol

PropertyValue
CAS Number33083-43-1
Molecular FormulaC5H9N3OS
Molecular Weight159.21 g/mol
Physical AppearanceWhite to yellow crystalline powder
Boiling Point459.2°C at 760 mmHg
Density1.363 g/cm³
PubChem CID589052
Storage TemperatureRoom temperature
MDL NumberMFCD00188509

The compound contains a thiol group that contributes to its reducing potential, which may translate into antioxidant activity . Like other 1,3,4-oxadiazole-2-thiol derivatives, it likely exhibits thiol-thione tautomerism, with one of the forms predominating under specific conditions .

Synthesis Methods

Several methods have been reported for the synthesis of 1,3,4-oxadiazole-2-thiol derivatives, which can be adapted for the preparation of 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol. The main synthetic route involves the reaction between an acylhydrazide and carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture .

General Synthesis Procedure

The most common synthetic approach involves the following steps:

  • Preparation of the corresponding acylhydrazide

  • Reaction with carbon disulfide in an alkaline medium

  • Cyclization to form the oxadiazole ring

  • Acidification to obtain the final product

The detailed procedure, based on similar compounds, typically involves:

  • Dissolution of the appropriate hydrazide (0.01 mol) in absolute ethanol (12 mL)

  • Addition of potassium hydroxide (0.03 mol) to the reaction mixture

  • Upon complete dissolution of potassium hydroxide, addition of carbon disulfide (0.03 mol)

  • Stirring and refluxing for 6 hours, during which hydrogen sulfide gas evolves

  • Dilution with water and acidification with concentrated hydrochloric acid to pH 2-3

  • Filtration, washing with water, and recrystallization from ethanol to afford the purified product

The reaction mechanism involves the formation of a dithiocarbazate intermediate, which undergoes intramolecular cyclization to form the 1,3,4-oxadiazole-2-thiol ring system.

Structural Characterization

The structural characterization of 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol and related compounds is typically performed using various analytical techniques.

Spectroscopic Analysis

Spectroscopic methods commonly employed for structural elucidation include:

  • Infrared (IR) Spectroscopy: The IR spectrum typically shows characteristic absorption bands for C=N stretching (around 1628 cm⁻¹) and C-S stretching vibrations .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides valuable information about the proton environments in the molecule. For 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol, the spectrum would show signals corresponding to the dimethylamino group and the methylene linker.

  • Mass Spectrometry: Techniques such as EI-MS and HR-MS are used to confirm the molecular weight and fragmentation pattern of the compound .

Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of the compound. For 1,3,4-oxadiazole derivatives, crystallographic studies have revealed important structural features such as bond lengths, bond angles, and intermolecular interactions in the crystal lattice .

Hirshfeld surface analysis has been employed to investigate the crystal packing and intermolecular interactions in related 1,3,4-oxadiazole compounds, which provide insights into their solid-state behavior and potential applications .

Applications and Future Research Directions

Current Applications

5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol has potential applications in various fields:

  • Pharmaceutical Intermediates: The compound can serve as a building block for the synthesis of more complex bioactive molecules .

  • Research Reagents: It is used in academic and industrial research settings for investigating the properties and applications of 1,3,4-oxadiazole derivatives .

Future Research Directions

Several avenues for future research on 5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol and related compounds can be identified:

  • Detailed Structure-Activity Relationship Studies: Investigating how structural modifications affect the biological activities of this compound.

  • Novel Synthetic Approaches: Developing more efficient and environmentally friendly methods for synthesizing the compound.

  • Exploration of Biological Activities: Conducting comprehensive screening of its potential therapeutic applications, particularly in areas where 1,3,4-oxadiazole derivatives have shown promise.

  • Drug Delivery Systems: Exploring its potential incorporation into drug delivery systems due to its unique structural features.

  • Coordination Chemistry: Investigating its potential as a ligand in coordination complexes, leveraging its thiol group's metal-binding capabilities.

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